5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine hydrobromide
Description
Chemical Identity and Structural Significance
The chemical identity of this compound is defined by its molecular formula C₇H₁₄BrN₅S, with a molecular weight of 280.19 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine;hydrobromide, reflecting its structure as a salt formed between the organic base and hydrobromic acid. The base compound, without the hydrobromide salt, has the molecular formula C₇H₁₃N₅S and a molecular weight of 199.28 grams per mole.
The structural architecture of this compound incorporates several pharmaceutically relevant features that contribute to its biological significance. The 1,3,4-thiadiazole ring system consists of a five-membered aromatic heterocyclic structure containing one sulfur atom and two nitrogen atoms positioned at the 1,3,4-positions. This arrangement creates a mesoionic character that enhances membrane permeability and allows for versatile hydrogen bonding interactions. The presence of the sulfur atom contributes to the compound's aromatic stability through the participation of one lone pair of electrons in the aromatic system, while the inductive effect of sulfur imparts a weak basic character to the structure.
The piperazine substituent at the 5-position of the thiadiazole ring introduces additional pharmacological properties through its basicity and conformational flexibility. Piperazine derivatives are recognized for their wide range of biological activities, attributed to the basicity of their nitrogen atoms and the resulting electrostatic interactions with anionic regions of biological receptors. The methylation of one nitrogen atom in the piperazine ring modifies the electronic properties and potentially influences the selectivity and potency of biological interactions.
Table 1: Fundamental Chemical Properties of this compound
The hydrobromide salt formation significantly influences the physicochemical properties of the compound. Safety data sheets indicate that the compound exhibits skin and eye irritation properties, classified under Global Harmonization System Category 2 for skin irritation and Category 2A for eye irritation. The compound demonstrates stability under recommended storage temperatures and pressures, though it should be protected from dust generation and strong oxidizing agents. Upon decomposition, the compound may release carbon oxides, hydrogen bromide, nitrogen oxides, and sulfur oxides.
Historical Context in Heterocyclic Chemistry
The development of 1,3,4-thiadiazole chemistry traces its origins to fundamental research in heterocyclic compound synthesis conducted in the mid-twentieth century. The parent 1,3,4-thiadiazole molecule was first synthesized in 1956 through a four-step reaction sequence utilizing hydrazine and thiosemicarbazide as starting materials. This pioneering work established the foundation for subsequent research into substituted derivatives and their biological applications.
The historical significance of thiadiazole chemistry is rooted in the recognition of these compounds as bioisosteres of other important heterocycles. Thiadiazoles containing sulfur atoms can be considered as isosteres of diazines due to their cyclic similarity, which adds to their potential to serve as fragments of bioactive structures. This bioisosteric relationship has been instrumental in the rational design of pharmaceutical compounds, as it allows medicinal chemists to modify molecular properties while maintaining biological activity.
The evolution of synthetic methodologies for 1,3,4-thiadiazole derivatives has progressed significantly since the initial discoveries. Early synthetic approaches focused on cyclization reactions involving thiosemicarbazide and various carbonyl compounds or carboxylic acids in the presence of dehydrating agents such as sulfuric acid, polyphosphoric acid, and phosphorus halides. More recent procedures have utilized methanesulfonic acid as a dehydrating agent, achieving high yields and good purity for 5-substituted 2-amino-thiadiazole derivatives.
The incorporation of piperazine moieties into thiadiazole structures represents a more recent development in the field, driven by the recognition that piperazine derivatives possess diverse biological activities. Research has demonstrated that the varying of nitrogen substituents on piperazine rings plays an important role in determining potency toward biological targets and improving molecular selectivity. This understanding has led to the systematic exploration of piperazine-thiadiazole conjugates as potential therapeutic agents.
Table 2: Historical Milestones in 1,3,4-Thiadiazole Chemistry
The historical development of analytical and characterization techniques has paralleled the synthetic advances in thiadiazole chemistry. Modern spectroscopic methods, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry, have enabled detailed structural confirmation and purity assessment of complex derivatives. These analytical capabilities have supported the systematic study of structure-activity relationships and the optimization of biological properties.
Pharmacological Relevance in Modern Drug Discovery
The pharmacological significance of this compound is grounded in the well-established biological activities of both constituent structural elements: the 1,3,4-thiadiazole scaffold and the piperazine moiety. Contemporary pharmaceutical research has identified 1,3,4-thiadiazole as a privileged scaffold that exhibits broad spectrum biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antiepileptic properties. The integration of piperazine functionality into this framework creates opportunities for enhanced biological interactions and improved pharmacological profiles.
Recent research investigations have demonstrated that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial activity, particularly against gram-negative bacterial strains such as Escherichia coli. Docking analysis studies have revealed that these compounds achieve favorable binding interactions with the active site of enoyl reductase enzymes, showing binding scores ranging from -6.1090 to -9.6184 kilocalories per mole. This molecular recognition capability suggests potential applications in the development of novel antibacterial agents.
The antimicrobial efficacy of thiadiazole-piperazine conjugates has been attributed to their ability to inhibit essential bacterial processes. Research has indicated that nitrogen-substituted piperazinyl derivatives carrying benzylthio-1,3,4-thiadiazole moieties can inhibit the formation of the 70S initiation complex, which is responsible for protein biosynthesis in bacterial systems. These compounds have demonstrated superior potency compared to established antibiotics such as ciprofloxacin against panels of both gram-positive and gram-negative bacteria.
Table 3: Biological Activities Associated with 1,3,4-Thiadiazole Derivatives
The structural features of this compound suggest multiple mechanisms of biological action. The presence of the amino group at the 2-position of the thiadiazole ring provides hydrogen bonding capabilities that can facilitate interactions with biological macromolecules. The methylated piperazine substituent contributes to the compound's ability to cross cellular membranes and interact with intracellular targets. The mesoionic nature of the 1,3,4-thiadiazole system enhances membrane permeability while maintaining the capacity for specific molecular recognition.
Contemporary drug discovery efforts have focused on optimizing the pharmacological properties of thiadiazole-based compounds through systematic structural modifications. Research has demonstrated that the incorporation of specific substituents can enhance selectivity toward particular biological targets while minimizing off-target effects. The hydrobromide salt formation represents one such optimization strategy, as it can improve aqueous solubility and bioavailability compared to the free base form.
The pharmaceutical relevance of this compound class is further supported by the successful clinical development of several thiadiazole-containing medications. Established pharmaceutical agents such as acetazolamide and cephazolin incorporate 1,3,4-thiadiazole structural elements, demonstrating the therapeutic viability of this heterocyclic system. These precedents provide validation for continued research into novel thiadiazole derivatives as potential therapeutic agents.
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5S.BrH/c1-11-2-4-12(5-3-11)7-10-9-6(8)13-7;/h2-5H2,1H3,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXNBOFLCSCCGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3,4-Thiadiazol-2-amine Core
The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions involving thiosemicarbazides or related intermediates. One common method is the cyclodehydration of thiosemicarbazide derivatives under acidic or basic conditions to yield the 1,3,4-thiadiazol-2-amine scaffold.
Introduction of the 4-Methylpiperazin-1-yl Group
The key functionalization step is the substitution at the 5-position of the thiadiazole ring with the 4-methylpiperazine moiety. This is commonly achieved via nucleophilic substitution of a 5-halogenated thiadiazole intermediate or via alkylation reactions.
A reported method involves reacting 5-chloro-1,3,4-thiadiazol-2-amine with 4-methylpiperazine under reflux in an aprotic solvent such as benzene or dioxane, often in the presence of a base like triethylamine to facilitate nucleophilic substitution.
Another approach uses 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide intermediates which undergo nucleophilic substitution with piperazine derivatives to yield the desired products.
Formation of Hydrobromide Salt
After obtaining the free base 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine, it is converted into the hydrobromide salt by treatment with hydrobromic acid (HBr) in a suitable solvent, typically ethanol or ether, to precipitate the hydrobromide salt.
Detailed Synthetic Procedure (Representative Example)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of 5-chloro-1,3,4-thiadiazol-2-amine | Cyclization of thiosemicarbazide derivatives under acidic conditions | High yield; intermediate isolated by filtration |
| 2 | Nucleophilic substitution: 5-chloro-1,3,4-thiadiazol-2-amine + 4-methylpiperazine, reflux in benzene, with triethylamine | Substitution of chlorine by 4-methylpiperazine | 70-85% yield; reaction monitored by TLC |
| 3 | Salt formation: Free base + HBr in ethanol | Formation of hydrobromide salt by precipitation | >90% yield; purified by recrystallization |
Spectroscopic and Analytical Data Supporting Preparation
Infrared (IR) Spectroscopy : Characteristic absorption bands include N–H stretching (~3200-3400 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), and C–N stretching bands confirming thiadiazole and piperazine moieties.
Nuclear Magnetic Resonance (NMR) :
- ^1H NMR shows signals corresponding to methyl groups on piperazine (singlet near 2.5 ppm), piperazine methylene protons (multiplets around 2.3-3.0 ppm), and amino protons (broad singlet around 6-7 ppm).
- ^13C NMR confirms thiadiazole carbons and methylpiperazine carbons with chemical shifts consistent with literature.
Mass Spectrometry (MS) : Molecular ion peaks consistent with molecular weight 199.28 g/mol for the free base; hydrobromide salt shows expected mass increase.
Research Findings and Optimization Notes
The nucleophilic substitution step is sensitive to solvent and temperature; refluxing in dry benzene or dioxane with a base improves yield and purity.
The hydrobromide salt formation is crucial for isolating the compound in a stable, crystalline form suitable for further pharmaceutical development.
Alternative synthetic routes involving acetamide intermediates and Mannich reactions have been explored to diversify substitution patterns on the thiadiazole ring, which may be adapted for this compound.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Key Analytical Confirmation |
|---|---|---|---|---|
| 1. Thiadiazole core synthesis | Thiosemicarbazide derivatives | Acidic/basic cyclization, reflux | 75-90% | IR, NMR, elemental analysis |
| 2. Piperazine substitution | 5-chloro-thiadiazol-2-amine + 4-methylpiperazine + TEA | Reflux in benzene/dioxane | 70-85% | NMR, MS, IR |
| 3. Hydrobromide salt formation | Free base + HBr | Room temp or reflux in ethanol | >90% | Melting point, IR, elemental analysis |
Chemical Reactions Analysis
5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents. Common reagents and conditions used in these reactions include solvents like ethanol or methanol and catalysts such as palladium on carbon.
Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated that derivatives of thiadiazole compounds exhibit antimicrobial properties. Research indicates that 5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine hydrobromide shows promise against various bacterial strains. For instance, a study found that certain thiadiazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has also explored the anticancer potential of thiadiazole derivatives. Compounds similar to 5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine have shown cytotoxic effects on cancer cell lines such as HeLa and MCF-7. These studies suggest that the compound may interfere with cancer cell proliferation mechanisms .
Neurological Applications
The piperazine moiety in this compound is known for its central nervous system activity. Preliminary studies indicate that it may have potential applications in treating neurological disorders such as anxiety and depression due to its interaction with serotonin receptors .
Anti-inflammatory Effects
Thiadiazole compounds have been reported to possess anti-inflammatory properties. Research indicates that this compound could modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .
Case Study 1: Antimicrobial Efficacy
A recent study conducted on a series of thiadiazole derivatives including this compound demonstrated significant antibacterial activity against multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings .
Case Study 2: Cytotoxicity Assay
In vitro cytotoxicity assays performed on breast cancer cell lines revealed that the compound induced apoptosis at concentrations of 10 µM and higher. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of caspase pathways .
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine hydrobromide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares substituents and biological activities of analogous 1,3,4-thiadiazol-2-amine derivatives:
Key Observations :
- Anticancer Activity : Fluorinated aryl groups (e.g., 4-fluorophenyl in ) enhance cytotoxicity, likely due to increased lipophilicity and target affinity. The 4-methylpiperazine group in the target compound may improve solubility and bioavailability via salt formation .
- Enzyme Inhibition : Quinazoline-linked thiadiazoles (e.g., ) show potent GSK-3 inhibition, suggesting that electron-rich substituents (e.g., pyridinyl) enhance enzyme interaction.
- Synthetic Accessibility: Trifluoromethyl-substituted thiadiazoles are synthesized efficiently via organocatalytic methods , whereas piperazine derivatives may require multi-step functionalization.
Physicochemical Properties
- Solubility : The hydrobromide salt of the target compound likely exhibits higher aqueous solubility compared to neutral analogs like 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine .
- Stability : Piperazine derivatives are prone to oxidation, but salt formation (e.g., hydrobromide) can mitigate degradation .
Pharmacological Performance
- Anticancer Selectivity : Schiff base derivatives (e.g., ) show selectivity for breast cancer cells (MCF7), whereas piperazine-containing compounds may exhibit broader activity due to improved tissue penetration.
- Mechanistic Insights : Thiadiazoles with aryl groups (e.g., ) often act via apoptosis induction or kinase inhibition. The 4-methylpiperazine group could modulate receptor binding through hydrogen bonding or charge interactions.
Biological Activity
5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine hydrobromide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 199.27 g/mol. The compound is characterized by the presence of a thiadiazole ring and a piperazine moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C7H13N5S |
| Molecular Weight | 199.27 g/mol |
| CAS Number | 71125-50-3 |
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13 and U-937) . The mechanism often involves the activation of apoptotic pathways through increased expression of p53 and caspase cleavage .
Antimicrobial Properties
Thiadiazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. The presence of sulfur in the thiadiazole structure enhances lipophilicity and allows better membrane penetration, which is crucial for antimicrobial efficacy . Specific studies have demonstrated that these compounds can inhibit bacterial growth effectively.
Antidiabetic Effects
The antidiabetic potential of thiadiazole derivatives has also been explored. They are believed to enhance insulin sensitivity and lower blood glucose levels through various mechanisms . In vitro studies have shown promising results in glucose uptake assays.
Neuroprotective Effects
Emerging evidence suggests that certain thiadiazole derivatives may offer neuroprotective benefits. These compounds have been investigated for their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Synthesis and Characterization
A comprehensive study on the synthesis of this compound involved various synthetic methodologies that resulted in high yields and purity. Characterization was performed using NMR and IR spectroscopy to confirm the structure .
In Vivo Studies
In vivo studies assessing the safety and efficacy of this compound have shown favorable results in animal models. For example, one study reported an LD50 value indicating a relatively low toxicity profile while demonstrating significant protective effects against seizures in models tested with maximum electroshock (MES) and pentylenetetrazol (PTZ) methods .
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing 5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine hydrobromide, and how are intermediates validated? A: The compound can be synthesized via cyclocondensation reactions. A typical route involves reacting a hydrazide derivative (e.g., isonicotinoyl hydrazide) with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core. Subsequent substitution with 4-methylpiperazine in polar aprotic solvents (e.g., DMF) yields the free base, which is then treated with hydrobromic acid to form the hydrobromide salt . Intermediates are validated using ¹H/¹³C NMR to confirm bond formation and HPLC (>95% purity) to ensure lack of side products. For example, analogous thiadiazole derivatives synthesized via similar routes show expected m/z values in mass spectrometry and distinct NH/aromatic proton signals in NMR .
Structural Elucidation
Q: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound? A: Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. For example, related thiadiazole derivatives exhibit bond lengths of ~1.32 Å (C=N) and ~1.73 Å (C-S), with dihedral angles between substituents (e.g., 18–30° for pyridine-thiadiazole systems) providing insights into molecular planarity . Spectroscopic validation includes:
- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), NH₂ (δ ~5.5 ppm), and methylpiperazine protons (δ 2.3–3.1 ppm).
- FT-IR : N-H stretches (~3300 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .
Biological Screening
Q: How is the compound initially screened for biological activity, and what assays are prioritized? A: Prioritize in vitro cytotoxicity assays (e.g., SRB or MTT) against cancer cell lines (e.g., MCF-7, HEPG-2) with IC₅₀ calculations. Normal cell lines (e.g., WI-38 fibroblasts) assess selectivity. For example, thiadiazole analogs show IC₅₀ values ranging from 2–50 µM, depending on substituents . Antimicrobial activity is tested via microdilution (MIC against S. aureus, E. coli), with thiadiazole derivatives exhibiting MICs of 8–64 µg/mL .
Advanced Synthetic Optimization
Q: How can computational methods improve the synthesis yield and purity of this compound? A: Quantum chemical calculations (e.g., DFT) optimize reaction pathways by identifying transition states and energy barriers. For instance, ICReDD’s reaction path search methods reduce trial-and-error experimentation by predicting optimal solvents (e.g., DMF vs. ethanol) and catalysts (e.g., triethylamine for cycloaddition reactions) . Machine learning models trained on analogous thiadiazole syntheses (e.g., reaction time, temperature) can predict yields with >80% accuracy, narrowing conditions to 80–100°C and 6–8 hours for cyclocondensation .
Data Contradiction Analysis
Q: How should researchers resolve discrepancies in reported biological activity data for thiadiazole derivatives? A: Contradictions often arise from assay variability (e.g., serum concentration in cell cultures) or substituent effects. For example:
- Case 1 : A compound shows IC₅₀ = 2 µM in one study but 20 µM in another. Verify cell line authenticity (STR profiling) and assay protocols (e.g., incubation time: 48 vs. 72 hours) .
- Case 2 : Inconsistent MIC values may stem from bacterial strain differences (e.g., ATCC vs. clinical isolates). Standardize using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Structure-Activity Relationship (SAR) Studies
Q: What strategies are effective for designing SAR studies on this compound? A: Focus on modular substitution:
- Thiadiazole core : Replace with oxadiazole or triazole to assess ring flexibility.
- 4-Methylpiperazine : Compare with morpholine or piperidine for steric/electronic effects.
- Hydrobromide salt : Test free base vs. other salts (e.g., hydrochloride) for solubility differences.
For example, replacing methylpiperazine with pyridine in analogous compounds reduces cytotoxicity by 10-fold, highlighting the role of basicity in activity .
Computational Modeling for Mechanism Prediction
Q: How can molecular docking and dynamics simulations predict the compound’s mechanism of action? A: Dock the compound into target proteins (e.g., EGFR, Topoisomerase II) using AutoDock Vina. Key parameters:
- Binding affinity : ≤−7 kcal/mol suggests strong interaction.
- Hydrogen bonds : Interactions with catalytic residues (e.g., Lys721 in EGFR).
MD simulations (100 ns) assess stability (RMSD ≤2 Å). For instance, methylpiperazine in thiadiazole derivatives forms salt bridges with Asp831 in bacterial DNA gyrase, correlating with observed MIC values .
Analytical Method Validation
Q: What validated analytical methods ensure batch-to-batch consistency in academic research? A:
- HPLC : Use C18 columns (4.6 × 150 mm), acetonitrile/water (70:30), 1 mL/min flow. Retention time: ~6.2 minutes .
- LC-MS : ESI+ mode, [M+H]⁺ = 272.1 m/z (free base); 353.0 m/z (hydrobromide).
- Elemental analysis : ±0.3% deviation for C, H, N, S .
Safety and Handling Protocols
Q: What safety precautions are essential when handling this compound in laboratory settings? A: While specific safety data for this compound is limited, apply general thiadiazole guidelines:
- PPE : Nitrile gloves, lab coat, goggles.
- Ventilation : Use fume hoods during synthesis (risk of HBr release).
- Storage : Desiccated at −20°C in amber vials to prevent hydrolysis.
Refer to GBZ 2.1-2007 and EN 14042 for occupational exposure limits (no specific MAC/TWA found) .
Reproducibility Challenges
Q: What steps mitigate reproducibility issues in synthesizing and testing this compound? A:
- Synthesis : Document exact reagent grades (e.g., Sigma-Aldrich vs. TCI), solvent drying methods (e.g., molecular sieves), and stirring rates.
- Assays : Use same cell passage numbers (≤20) and validate bacterial inoculum density (0.5 McFarland).
- Data reporting : Follow FAIR principles—publish raw spectral data (e.g., via Figshare) and detailed NMR acquisition parameters .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
